Cas no 932032-15-0 (2-Nitro-3,4-thiophenedicarboxylic acid)

2-Nitro-3,4-thiophenedicarboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2-Nitro-3,4-thiophenedicarboxylic acid
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- Inchi: 1S/C6H3NO6S/c8-5(9)2-1-14-4(7(12)13)3(2)6(10)11/h1H,(H,8,9)(H,10,11)
- InChI Key: QVUNLLWWQKILLR-UHFFFAOYSA-N
- SMILES: C1([N+]([O-])=O)SC=C(C(O)=O)C=1C(O)=O
2-Nitro-3,4-thiophenedicarboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6734954-0.05g |
2-nitrothiophene-3,4-dicarboxylic acid |
932032-15-0 | 95.0% | 0.05g |
$162.0 | 2025-02-20 | |
Enamine | EN300-6734954-10.0g |
2-nitrothiophene-3,4-dicarboxylic acid |
932032-15-0 | 95.0% | 10.0g |
$3007.0 | 2025-02-20 | |
Aaron | AR028JDN-50mg |
2-nitrothiophene-3,4-dicarboxylicacid |
932032-15-0 | 95% | 50mg |
$248.00 | 2025-02-16 | |
Aaron | AR028JDN-100mg |
2-nitrothiophene-3,4-dicarboxylicacid |
932032-15-0 | 95% | 100mg |
$357.00 | 2025-02-16 | |
Aaron | AR028JDN-10g |
2-nitrothiophene-3,4-dicarboxylicacid |
932032-15-0 | 95% | 10g |
$4160.00 | 2024-07-18 | |
Aaron | AR028JDN-1g |
2-nitrothiophene-3,4-dicarboxylicacid |
932032-15-0 | 95% | 1g |
$987.00 | 2025-02-16 | |
1PlusChem | 1P028J5B-2.5g |
2-nitrothiophene-3,4-dicarboxylicacid |
932032-15-0 | 95% | 2.5g |
$1756.00 | 2024-04-20 | |
1PlusChem | 1P028J5B-5g |
2-nitrothiophene-3,4-dicarboxylicacid |
932032-15-0 | 95% | 5g |
$2569.00 | 2024-04-20 | |
Enamine | EN300-6734954-0.25g |
2-nitrothiophene-3,4-dicarboxylic acid |
932032-15-0 | 95.0% | 0.25g |
$347.0 | 2025-02-20 | |
Enamine | EN300-6734954-1.0g |
2-nitrothiophene-3,4-dicarboxylic acid |
932032-15-0 | 95.0% | 1.0g |
$699.0 | 2025-02-20 |
2-Nitro-3,4-thiophenedicarboxylic acid Related Literature
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Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635
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Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458
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Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789
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Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
Additional information on 2-Nitro-3,4-thiophenedicarboxylic acid
2-Nitro-3,4-Thiophenedicarboxylic Acid (CAS No. 932032-15-0): A Comprehensive Overview
2-Nitro-3,4-thiophenedicarboxylic acid is a compound of significant interest in the fields of organic chemistry, materials science, and pharmacology. With the CAS registry number 932032-15-0, this compound has garnered attention due to its unique structural properties and potential applications in advanced materials and drug development. This article delves into the chemical structure, synthesis methods, physical properties, and recent research findings related to this compound.
The molecular structure of 2-nitro-3,4-thiophenedicarboxylic acid consists of a thiophene ring substituted with two nitro groups at positions 2 and 5, along with carboxylic acid groups at positions 3 and 4. This arrangement imparts the molecule with a high degree of conjugation, which is crucial for its electronic properties. The thiophene ring, a five-membered heterocyclic aromatic compound containing sulfur, is known for its stability and versatility in various chemical reactions. The presence of nitro groups further enhances the molecule's reactivity and functionalization potential.
Recent studies have explored the synthesis of 2-nitro-3,4-thiophenedicarboxylic acid through various routes, including oxidation reactions and nucleophilic substitutions. Researchers have demonstrated that the compound can be synthesized by oxidizing the corresponding thiophene derivative using strong oxidizing agents such as potassium permanganate or chromium-based reagents. The reaction conditions, including temperature and solvent choice, play a critical role in achieving high yields and purity. Additionally, alternative methods involving microwave-assisted synthesis have been reported, offering a more efficient pathway for large-scale production.
The physical properties of 2-nitro-3,4-thiophenedicarboxylic acid are essential for understanding its behavior in different environments. The compound is typically a crystalline solid with a melting point around 180°C. Its solubility in common solvents such as water and organic solvents varies depending on the solvent's polarity and the compound's functional groups. For instance, the carboxylic acid groups render the molecule more hydrophilic compared to its non-functionalized counterparts.
One of the most promising applications of 2-nitro-3,4-thiophenedicarboxylic acid lies in its use as a precursor for advanced materials. Researchers have investigated its role in the synthesis of conductive polymers and metal-organic frameworks (MOFs). The compound's ability to coordinate with metal ions makes it an ideal candidate for constructing porous materials with tailored properties. Recent studies have demonstrated that incorporating this compound into MOFs can significantly enhance their catalytic activity and stability under harsh conditions.
In the field of pharmacology, 2-nitro-3,4-thiophenedicarboxylic acid has shown potential as a lead compound for drug development. Its structural features make it a suitable candidate for designing bioactive molecules targeting specific diseases such as cancer and inflammation. For instance, researchers have explored its ability to inhibit key enzymes involved in cellular signaling pathways associated with cancer progression. Preliminary results indicate that derivatives of this compound exhibit promising anti-proliferative activity against various cancer cell lines.
Another area of active research involves the use of 2-nitro-3,4-thiophenedicarboxylic acid in electrochemical applications. Its redox properties make it an attractive candidate for designing electrodes in batteries and supercapacitors. Recent studies have focused on modifying the compound's structure to improve its electron transfer capabilities and cycling stability. For example, incorporating this compound into carbon-based electrodes has shown enhanced performance in terms of energy density and power output.
The environmental impact of 2-nitro-3,4-thiophenedicarboxylic acid is another critical aspect being investigated by researchers. Studies have assessed its biodegradability under different environmental conditions to evaluate its potential risks to ecosystems. Results suggest that the compound undergoes slow degradation under aerobic conditions but exhibits higher persistence under anaerobic conditions. These findings underscore the need for careful disposal practices when handling this compound.
In conclusion, 2-nitro-3,4-thiophenedicarboxylic acid (CAS No. 932032-15-0) is a versatile compound with diverse applications across multiple scientific disciplines. Its unique chemical structure enables it to serve as a building block for advanced materials while also showing promise in pharmacological applications. Ongoing research continues to uncover new insights into its properties and potential uses, positioning it as an important molecule in modern chemistry.
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